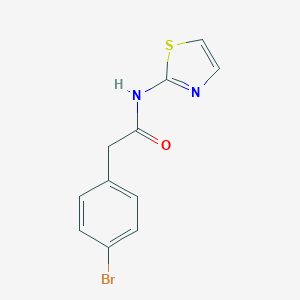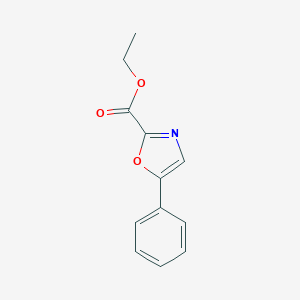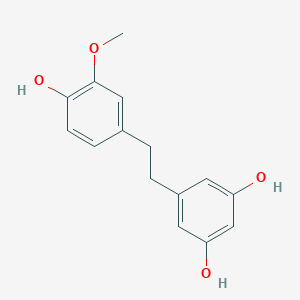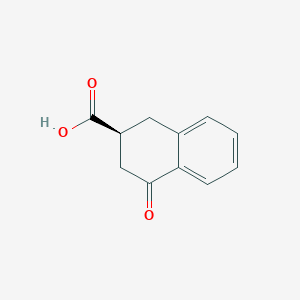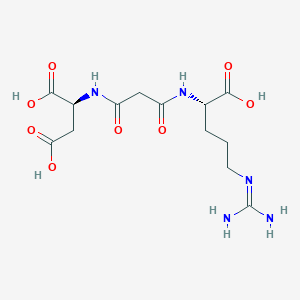
1,7-dimethyl-1H-indole-3-carbaldehyde
説明
“1,7-dimethyl-1H-indole-3-carbaldehyde” is a marine-derived natural product found in Lyngbya majuscula .
Synthesis Analysis
The synthesis of “1,7-dimethyl-1H-indole-3-carbaldehyde” and its derivatives involves various synthetic procedures. These compounds are key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are also important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .
Molecular Structure Analysis
The molecular structure of “1,7-dimethyl-1H-indole-3-carbaldehyde” can be represented by the formula C11H11NO . The structure of this compound has been studied using various spectroscopic techniques such as NMR, FT-Raman, FT-IR, and UV-Visible .
Chemical Reactions Analysis
“1,7-dimethyl-1H-indole-3-carbaldehyde” and its derivatives are known to undergo various chemical reactions. For instance, they can be used as building blocks for many biologically active compounds .
Physical And Chemical Properties Analysis
The molecular weight of “1,7-dimethyl-1H-indole-3-carbaldehyde” is 173.21 g/mol . It has a topological polar surface area of 22 Ų . The compound has a rotatable bond count of 1 .
科学的研究の応用
Cancer Treatment
Indole derivatives, including 1,7-dimethyl-1H-indole-3-carbaldehyde, have been increasingly recognized for their potential in treating cancer cells. Their application in oncology research is due to their ability to exhibit various biologically vital properties that can inhibit the growth and proliferation of cancerous cells .
Microbial Infections
These compounds also show promise in combating microbial infections. Their antimicrobial properties make them valuable in the development of new treatments for bacterial and viral diseases .
Metabolic Disorders
Indole derivatives are being studied for their role in treating different types of metabolic disorders. This includes their use as inhibitors for enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1), which are involved in metabolic processes within the human body .
Anti-inflammatory and Antioxidant Activities
The anti-inflammatory and antioxidant activities of indole derivatives make them candidates for treating conditions associated with inflammation and oxidative stress .
Antidiabetic Applications
Research has shown that indole derivatives can have antidiabetic effects, making them of interest for managing and treating diabetes .
Antimalarial and Antitubercular Activities
These compounds have been found to possess antimalarial and antitubercular activities, which could lead to new treatments for these serious infectious diseases .
Plant Growth Regulation
Indole-3-acetic acid, a derivative produced by the degradation of tryptophan in higher plants, indicates that indole derivatives like 1,7-dimethyl-1H-indole-3-carbaldehyde could have applications in agriculture as plant growth regulators .
Pathogen Defense in Plants
In addition to human health applications, indole derivatives play a significant role in pathogen defense in plants, particularly cruciferous plants, suggesting potential agricultural applications .
作用機序
Target of Action
1,7-Dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole family, which is known for its diverse biological and clinical applications . .
Mode of Action
It is known that indole derivatives interact with multiple receptors, leading to various biological activities .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to generate biologically active structures .
特性
IUPAC Name |
1,7-dimethylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-4-3-5-10-9(7-13)6-12(2)11(8)10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIFXCARKJCTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616721 | |
| Record name | 1,7-Dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-1H-indole-3-carbaldehyde | |
CAS RN |
164353-61-1 | |
| Record name | 1,7-Dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B171286.png)

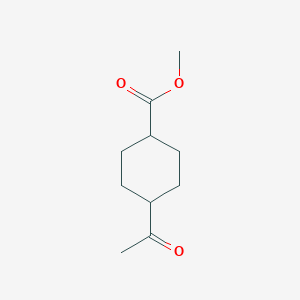
![4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid](/img/structure/B171296.png)

![2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol](/img/structure/B171301.png)
